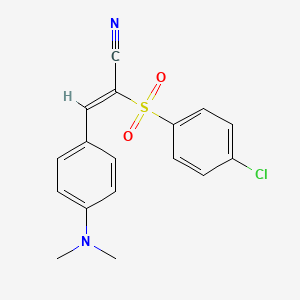

4-acetamido-N-(2,2,2-trifluoroethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

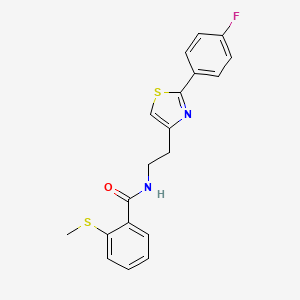

The molecular formula of “4-acetamido-N-(2,2,2-trifluoroethyl)benzamide” is C11H11F3N2O2 . It has a complexity of 310, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The topological polar surface area is 58.2, and it has a heavy atom count of 18 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 277.8±40.0 °C (Predicted), a density of 1.382±0.06 g/cm3 (Predicted), and a pKa of 11.69±0.46 (Predicted) .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Intramolecular Oxidative Coupling : Zhengsen Yu et al. (2012) reported the metal-free intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides using phenyliodine bis(trifluoroacetate) as an oxidant, demonstrating the utility of acetamido-benzamides in synthesizing benzoxazole products under environmentally friendly conditions (Yu, Ma, & Yu, 2012).

Electrochemical Oxidation : An electrocatalytic method for oxidizing primary alcohols and aldehydes to carboxylic acids was developed by M. Rafiee et al. (2018), using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator. This method is significant for its mild conditions and applicability to a wide range of substrates, showcasing the potential of acetamido-functionalized reagents in green chemistry (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).

Pharmacological Research

- Antiprion Activity : Fiorino et al. (2012) synthesized a set of benzamide derivatives to evaluate them as antiprion agents. Although not directly related to 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide, the study highlights the importance of benzamide scaffolds in developing therapeutic agents against prion diseases, suggesting potential pharmacological applications for structurally similar compounds (Fiorino et al., 2012).

Material Science

- Polyamide Synthesis : I. Sava et al. (2003) focused on synthesizing new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units and 5-(4-acetoxybenzamido) groups. These polymers exhibit good thermal stability and solubility, hinting at the utility of acetamido and benzamido groups in the development of high-performance materials (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

Propiedades

IUPAC Name |

4-acetamido-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c1-7(17)16-9-4-2-8(3-5-9)10(18)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZVUPFMQYTUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2991874.png)

![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)

![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)

![4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2991885.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)

![N-benzyl-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991890.png)